1-Ethyl-3-(1-methyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)thiourea
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Overview
Description
1-Ethyl-3-(1-methyl-3,6-diazatricyclo[4311~3,8~]undec-9-yl)thiourea is a complex organic compound with the molecular formula C₁₃H₂₄N₄S It is known for its unique structure, which includes a tricyclic framework and a thiourea functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-(1-methyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)thiourea typically involves the reaction of 1-ethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylamine with an appropriate isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-3-(1-methyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea group to corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiourea moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiourea group typically yields sulfonyl derivatives, while reduction results in amines.
Scientific Research Applications
1-Ethyl-3-(1-methyl-3,6-diazatricyclo[431
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Ethyl-3-(1-methyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)thiourea involves its interaction with specific molecular targets. The thiourea group can form strong hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The tricyclic framework provides structural rigidity, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-(1,8-Dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)acetamide
- 1,8-Dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one
Uniqueness
1-Ethyl-3-(1-methyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)thiourea stands out due to its unique combination of a tricyclic framework and a thiourea functional group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H24N4S |
---|---|
Molecular Weight |
268.42 g/mol |
IUPAC Name |
1-ethyl-3-(1-methyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-yl)thiourea |
InChI |
InChI=1S/C13H24N4S/c1-3-14-12(18)15-11-10-6-16-4-5-17(7-10)9-13(11,2)8-16/h10-11H,3-9H2,1-2H3,(H2,14,15,18) |
InChI Key |
KCQGMHPAIPKXEY-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)NC1C2CN3CCN(C2)CC1(C3)C |
Origin of Product |
United States |
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